![molecular formula C13H16O4 B1631460 Ethyl 4-(benzyloxy)-3-oxobutanoate CAS No. 67354-34-1](/img/structure/B1631460.png)
Ethyl 4-(benzyloxy)-3-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
Synthesis of Chalcone Derivatives
Ethyl 4-(benzyloxy)-3-oxobutanoate: is used in the synthesis of various chalcone derivatives. These derivatives have significant importance in pharmaceutical and medicinal chemistry due to their potential antimicrobial and anti-inflammatory properties . The compound serves as a starting material for synthesizing chalcones with different substituted aromatic aldehydes, leading to a wide range of biological activities.
Antimicrobial Activity
The compound has been utilized in the creation of novel chalcones that exhibit antimicrobial activity. By coupling with aromatic substituted aldehyde, researchers can synthesize compounds that are effective against a variety of microbial strains . This application is crucial in the development of new antibiotics and antiseptic agents.
Antioxidant Properties
Research indicates that derivatives of Ethyl 4-(benzyloxy)-3-oxobutanoate can be synthesized to possess antioxidant properties. These properties are essential for combating oxidative stress in biological systems, which can lead to various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Applications
The anti-inflammatory potential of compounds derived from Ethyl 4-(benzyloxy)-3-oxobutanoate is another area of interest. Inflammation is a common pathway in many diseases, and controlling it is vital for therapeutic interventions. The compound’s derivatives can be designed to target specific inflammatory pathways .
Transition Metal Complexes
This compound is also involved in the synthesis of transition metal complexes. These complexes have been studied for their antioxidant, antimicrobial, and anti-inflammatory activities. The metal ions can enhance the biological activity of the ligands derived from Ethyl 4-(benzyloxy)-3-oxobutanoate .
properties
IUPAC Name |
ethyl 3-oxo-4-phenylmethoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUTWLTWGKEWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431075 | |
Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-3-oxobutanoate | |
CAS RN |
67354-34-1 | |
Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.